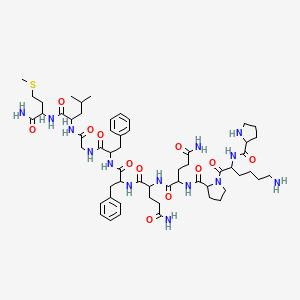

Substance P (2-11)

Beschreibung

Eigenschaften

IUPAC Name |

N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[1-[6-amino-2-(pyrrolidine-2-carbonylamino)hexanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H86N14O12S/c1-34(2)30-42(54(80)65-37(49(61)75)25-29-84-3)64-48(74)33-63-50(76)43(31-35-14-6-4-7-15-35)69-55(81)44(32-36-16-8-5-9-17-36)70-53(79)39(21-23-46(59)72)66-52(78)40(22-24-47(60)73)67-56(82)45-20-13-28-71(45)57(83)41(18-10-11-26-58)68-51(77)38-19-12-27-62-38/h4-9,14-17,34,37-45,62H,10-13,18-33,58H2,1-3H3,(H2,59,72)(H2,60,73)(H2,61,75)(H,63,76)(H,64,74)(H,65,80)(H,66,78)(H,67,82)(H,68,77)(H,69,81)(H,70,79) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGUMOPZYRIFNRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H86N14O12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1191.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Substance P (2-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Substance P (2-11), a key N-terminal fragment of the neuropeptide Substance P (SP). This document details its interaction with cellular receptors, subsequent signaling cascades, and the experimental methodologies used to elucidate these pathways.

Executive Summary

Substance P (SP) is an 11-amino acid neuropeptide that plays a critical role in pain transmission, inflammation, and various physiological processes.[1] Its actions are primarily mediated through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[2] SP is metabolized in vivo into smaller peptide fragments, including Substance P (2-11) (SP (2-11)). Recent research has revealed that these metabolites are not simply inactive degradation products but are themselves biologically active molecules with distinct signaling properties. This guide focuses on the specific mechanism of action of SP (2-11), highlighting its role as a biased agonist at the NK1R, preferentially activating specific downstream signaling pathways.

Receptor Interaction and Binding

Substance P (2-11), like its parent molecule, exerts its effects by binding to and activating the neurokinin-1 receptor (NK1R).[3][4] The NK1R is the primary receptor for the tachykinin family of neuropeptides.[5] While the C-terminal region of Substance P is crucial for receptor binding and activation, N-terminal fragments like SP (2-11) retain the ability to act as agonists at the NK1R.

G Protein Coupling and Biased Agonism

The activation of the NK1R by an agonist can initiate signaling through multiple G protein subtypes, primarily Gαq and Gαs. Full-length Substance P is capable of activating both of these pathways, leading to a broad physiological response.

However, SP (2-11) demonstrates biased agonism, meaning it preferentially activates one signaling pathway over another. Specifically, SP (2-11) retains its ability to couple to Gαq, leading to the activation of phospholipase C (PLC) and subsequent intracellular calcium mobilization. In contrast, its efficacy in coupling to Gαs, which stimulates adenylyl cyclase to produce cyclic AMP (cAMP), is significantly diminished compared to full-length SP.

This biased signaling suggests that the cellular metabolism of SP can fine-tune the physiological response by generating fragments that trigger specific downstream effects. While the Gαq-mediated calcium signaling is preserved, the Gαs-mediated cAMP signaling is attenuated.

Downstream Signaling Pathways

Gαq-PLC-IP3-Ca²⁺ Pathway (Preserved Activity)

Upon binding of SP (2-11) to the NK1R, the activated Gαq subunit stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. This transient increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of SP (2-11), such as smooth muscle contraction.

Gαs-Adenylyl Cyclase-cAMP Pathway (Diminished Activity)

The interaction of SP (2-11) with the NK1R results in a significantly weaker activation of the Gαs-adenylyl cyclase pathway compared to the full-length peptide. In this pathway, activated Gαs stimulates adenylyl cyclase, an enzyme that converts ATP into cyclic AMP (cAMP). cAMP then acts as a second messenger, primarily by activating Protein Kinase A (PKA). The reduced ability of SP (2-11) to stimulate cAMP production indicates a functional selectivity at the NK1R, leading to a different profile of cellular responses compared to Substance P.

Quantitative Data Summary

The biased agonism of Substance P (2-11) is evident from the quantitative analysis of its potency in stimulating the cAMP and calcium signaling pathways. The following tables summarize the available data.

Table 1: Potency (log ED₅₀) for cAMP Accumulation in fl-hNK1R-expressing HEK293T Cells

| Ligand | log ED₅₀ (M) |

| Substance P | -7.81 ± 0.07 |

| Substance P (2-11) | -7.4 ± 0.08 |

A higher negative value indicates greater potency.

Table 2: Potency (log EC₅₀) for Intracellular Calcium and cAMP in NK1R-Transfected 3T3 Fibroblasts

| Ligand | Signaling Pathway | log EC₅₀ (M) |

| Substance P | Intracellular Ca²⁺ | -8.53 ± 0.27 |

| Substance P | cAMP | -8.04 ± 0.18 |

| Substance P (6-11) | Intracellular Ca²⁺ | -8.07 ± 0.27 |

| Substance P (6-11) | cAMP | -6.78 ± 0.27 |

Note: Data for SP (6-11) is presented as a proxy to illustrate the signaling bias of C-terminal fragments.

Experimental Protocols

The characterization of the Substance P (2-11) mechanism of action relies on specific in vitro assays. The following are detailed methodologies for key experiments.

Intracellular Calcium Mobilization Assay

This assay measures the ability of a ligand to induce an increase in intracellular calcium concentration.

-

Cell Culture: Human embryonic kidney 293 (HEK293) cells or 3T3 fibroblasts stably transfected with the human neurokinin-1 receptor (hNK1R) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum, penicillin, and streptomycin.

-

Cell Preparation: Cells are seeded onto black-walled, clear-bottom 96-well plates and grown to confluence.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 acetoxymethyl ester (Fura-2 AM), in a physiological salt solution (e.g., Hanks' balanced salt solution with HEPES) for 60 minutes at 37°C.

-

Measurement: After washing to remove excess dye, the plate is placed in a fluorescence plate reader. Baseline fluorescence is recorded, and then various concentrations of Substance P (2-11) or control ligands are added. The change in fluorescence intensity, corresponding to the change in intracellular calcium concentration, is measured over time.

-

Data Analysis: The peak fluorescence response is normalized to the baseline and plotted against the logarithm of the agonist concentration to determine the EC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the production of cyclic AMP in response to ligand stimulation.

-

Cell Culture: NK1R-expressing HEK293 or 3T3 cells are cultured as described above.

-

Cell Stimulation: Cells are pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), for a short period to prevent the degradation of cAMP. Subsequently, cells are stimulated with various concentrations of Substance P (2-11) or control ligands for a defined time at 37°C.

-

Cell Lysis: The stimulation is terminated, and the cells are lysed to release the intracellular contents, including any accumulated cAMP.

-

Measurement: The concentration of cAMP in the cell lysates is measured using a competitive enzyme immunoassay (EIA) kit according to the manufacturer's protocol. This typically involves the competition between cAMP in the sample and a fixed amount of horseradish peroxidase (HRP)-labeled cAMP for binding to a specific antibody.

-

Data Analysis: The amount of cAMP produced is plotted against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC₅₀ value.

Conclusion

Substance P (2-11) is an active metabolite of Substance P that functions as a biased agonist at the neurokinin-1 receptor. Its mechanism of action is characterized by a preferential activation of the Gαq-mediated intracellular calcium signaling pathway, with a significantly reduced ability to stimulate the Gαs-mediated cAMP pathway. This functional selectivity highlights the complexity of tachykinin signaling and suggests that the physiological effects of Substance P can be modulated by its metabolic processing. Understanding the distinct signaling profiles of Substance P fragments like SP (2-11) is crucial for the development of targeted therapeutics that can selectively modulate NK1R-mediated pathways in various pathological conditions.

References

- 1. Substance P induces a rise in intracellular calcium concentration in human T lymphocytes in vitro: evidence of a receptor-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. acnp.org [acnp.org]

The Biological Activity of Substance P Fragment (2-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter, is a well-established mediator of pain, inflammation, and various other physiological processes through its interaction with neurokinin (NK) receptors, primarily the NK1 receptor. The in vivo metabolism of Substance P generates a cascade of peptide fragments, each with potentially distinct biological activities. This technical guide provides an in-depth overview of the core biological activities of a key C-terminal fragment, Substance P (2-11). While extensive quantitative data for this specific fragment is limited in publicly available literature, this document synthesizes the existing knowledge on its functional effects, presumed signaling mechanisms, and the experimental protocols utilized for its characterization.

Core Biological Activities

Substance P fragment (2-11) is a biologically active metabolite of Substance P. Its primary reported activities include smooth muscle contraction and modulation of Substance P transport across the blood-brain barrier.

Data Presentation: Quantitative and Qualitative Data Summary

Precise binding affinities (Ki) and functional potencies (EC50) for Substance P fragment (2-11) are not extensively documented. The available data primarily describes its relative potency in functional assays compared to the parent peptide, Substance P.

| Biological Activity | Assay System | Observed Effect of Substance P (2-11) | Quantitative Data | Citation(s) |

| Smooth Muscle Contraction | Guinea Pig Ileum | Contraction of the ileum tissue. | Less potent than Substance P. Relative potency varies across studies. | [1][2] |

| Blood-Brain Barrier Permeation | In vitro model (BBMEC monolayers) | Inhibition of ³H-Substance P transport. | Statistically significant inhibition (p < 0.05). | [3] |

Presumed Signaling Pathways

As a C-terminal fragment of Substance P, it is presumed that Substance P (2-11) exerts its biological effects primarily through the Neurokinin-1 (NK1) receptor , a G-protein coupled receptor (GPCR). The canonical signaling pathway for NK1 receptor activation is detailed below.

NK1 Receptor Signaling Cascade

Activation of the NK1 receptor by an agonist like Substance P or its C-terminal fragments initiates a well-characterized signaling cascade.

Caption: Presumed NK1 Receptor signaling pathway for Substance P (2-11).

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of Substance P fragment (2-11). These protocols are based on established methods for Substance P and its analogues and can be adapted for the specific study of the (2-11) fragment.

Guinea Pig Ileum Contraction Bioassay

This ex vivo assay is a classic method to assess the contractile activity of tachykinins and their fragments on smooth muscle.

Caption: Workflow for the Guinea Pig Ileum Contraction Bioassay.

Detailed Methodology:

-

Tissue Preparation: A male Dunkin-Hartley guinea pig is euthanized. The terminal ileum is isolated, and a segment of approximately 2-3 cm is cleaned of mesenteric attachments and luminal contents.

-

Mounting: The ileum segment is mounted vertically in a 10 mL organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with a 95% O₂ / 5% CO₂ gas mixture. One end of the tissue is attached to a fixed point, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with the Tyrode's solution being replaced every 15 minutes.

-

Drug Administration: Cumulative concentration-response curves are generated by adding increasing concentrations of Substance P fragment (2-11) to the organ bath. Each concentration is left in contact with the tissue until a stable response is achieved (typically 2-3 minutes).

-

Data Recording and Analysis: The contractile responses are recorded using a data acquisition system. The amplitude of contraction is measured and plotted against the logarithm of the agonist concentration to generate a dose-response curve. The EC50 value (the concentration of agonist that produces 50% of the maximal response) can then be calculated.

Radioligand Binding Assay

This assay is used to determine the binding affinity of Substance P fragment (2-11) to specific neurokinin receptors.

Detailed Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells stably expressing the human NK1 receptor (e.g., CHO or HEK293 cells). Cells are homogenized in a cold buffer and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

-

Binding Reaction: The binding assay is performed in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [³H]Substance P or a selective NK1R antagonist), and varying concentrations of the unlabeled competitor, Substance P fragment (2-11).

-

Incubation: The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand. The filters are then washed with cold buffer to remove unbound radioligand.

-

Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are used to generate a competition binding curve, from which the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Substance P fragment (2-11) to activate the NK1 receptor and trigger a downstream signaling event, the release of intracellular calcium.

Caption: Workflow for the Intracellular Calcium Mobilization Assay.

Detailed Methodology:

-

Cell Culture and Plating: Human Embryonic Kidney (HEK293) cells stably expressing the human NK1 receptor are cultured and seeded into a black-walled, clear-bottom 96-well plate.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, according to the manufacturer's instructions. This is typically done by incubating the cells with the dye for 30-60 minutes at 37°C.

-

Assay Procedure: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the addition of the agonist. Varying concentrations of Substance P fragment (2-11) are then automatically injected into the wells, and the change in fluorescence is monitored in real-time.

-

Data Analysis: The increase in fluorescence intensity corresponds to an increase in intracellular calcium concentration. The peak fluorescence signal is determined for each concentration of the agonist. These values are then used to construct a dose-response curve, and the EC50 is calculated.[4]

Conclusion

Substance P fragment (2-11) demonstrates clear biological activity, particularly in inducing smooth muscle contraction and modulating the transport of its parent peptide. While a detailed quantitative profile of its receptor interaction is yet to be fully elucidated, it is strongly presumed to act via the NK1 receptor, initiating the canonical Gq/11-PLC signaling cascade. The experimental protocols detailed herein provide a robust framework for further investigation into the specific binding and functional characteristics of this and other Substance P fragments, which will be crucial for a comprehensive understanding of their physiological and pathological roles.

References

- 1. Relative activities of substance P-related peptides in the guinea-pig ileum and rat parotid gland, in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of potency of substance P and related peptides on [3H]-acetylcholine release, and contractile actions, in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characteristics of substance P transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Substance P (2-11): A Technical Guide to its Receptor Binding Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the receptor binding profile of Substance P (2-11), a C-terminal fragment of the neuropeptide Substance P. The document is intended for researchers, scientists, and professionals in drug development who are interested in the pharmacological characteristics of this peptide.

Introduction

Substance P (SP) is an undecapeptide neurotransmitter and neuromodulator that plays a crucial role in various physiological processes, including pain transmission, inflammation, and smooth muscle contraction.[1][2] It exerts its effects by binding to neurokinin (NK) receptors, with a primary affinity for the neurokinin-1 (NK1) receptor.[1][2] Substance P (2-11) is a biologically active fragment of the full-length peptide. Understanding the binding characteristics of this fragment is essential for the development of selective ligands for neurokinin receptors.

Receptor Binding Affinity of Substance P (2-11)

The binding affinity of Substance P (2-11) for neurokinin receptors is a critical determinant of its biological activity. While comprehensive data comparing the binding of this specific fragment across all three neurokinin receptors (NK1, NK2, and NK3) in a single study is limited, the available information indicates that C-terminal fragments of Substance P retain biological activity.[3]

It is generally understood that the C-terminal region of Substance P is crucial for its binding to the NK1 receptor. Fragments of Substance P that include the C-terminal sequence are known to possess contracting activities on various tissues, such as the guinea pig ileum.

For the purpose of this guide, and in the absence of a consolidated dataset for Substance P (2-11), the following table presents a compilation of representative binding affinities for Substance P and related C-terminal fragments to provide a comparative context for the likely binding profile of Substance P (2-11).

Table 1: Representative Binding Affinities of Substance P and its Fragments for Neurokinin Receptors

| Ligand | Receptor | Preparation | Ki (nM) | IC50 (nM) | Reference |

| Substance P | NK1 | Rat Brain Cortex Membranes | - | 0.48 | Not Available |

| Substance P (4-11) | NK1 | Rat Brain Cortex Membranes | - | 3.8 | Not Available |

| Substance P (5-11) | NK1 | Rat Brain Cortex Membranes | - | 7.0 | Not Available |

| Substance P (6-11) | NK1 | Rat Brain Cortex Membranes | - | 130 | Not Available |

| Substance P (7-11) | NK1 | Rat Brain Cortex Membranes | - | 1,100 | Not Available |

Note: The data in this table is compiled from various sources and should be used for comparative purposes only. Experimental conditions can significantly influence binding affinity values.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of ligands such as Substance P (2-11) is typically achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Substance P (2-11)) to displace a radiolabeled ligand from its receptor.

Principle

A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of membranes containing the receptor. The addition of increasing concentrations of an unlabeled competing ligand results in a dose-dependent decrease in the binding of the radiolabeled ligand. The concentration of the competing ligand that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). The IC50 value can then be used to calculate the equilibrium dissociation constant (Ki) of the competing ligand, which reflects its binding affinity.

Detailed Methodology

1. Membrane Preparation:

-

Tissues or cells expressing the neurokinin receptor of interest (e.g., CHO or HEK293 cells transfected with the NK1 receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

The homogenate is centrifuged at a low speed to remove nuclei and large debris.

-

The resulting supernatant is then centrifuged at a high speed to pellet the membranes.

-

The membrane pellet is washed and resuspended in a suitable assay buffer. The protein concentration of the membrane preparation is determined using a standard protein assay.

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.

-

Each well contains:

-

A fixed concentration of the radiolabeled ligand (e.g., [125I]Substance P or [3H]Substance P).

-

The membrane preparation.

-

Increasing concentrations of the unlabeled competing ligand (Substance P (2-11)).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Total Binding: Wells containing the radioligand and membrane preparation without any competing ligand.

-

Non-specific Binding: Wells containing the radioligand, membrane preparation, and a high concentration of an unlabeled ligand known to saturate the receptor (e.g., 1 µM unlabeled Substance P).

-

The plates are incubated at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

3. Separation of Bound and Free Radioligand:

-

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the membranes with the bound radioligand.

-

The filters are then washed rapidly with ice-cold wash buffer to remove unbound radioligand.

4. Measurement of Radioactivity:

-

The radioactivity retained on the filters is measured using a scintillation counter.

5. Data Analysis:

-

Specific Binding is calculated by subtracting the non-specific binding from the total binding.

-

The specific binding data is then plotted against the logarithm of the competitor concentration to generate a sigmoidal competition curve.

-

The IC50 value is determined from this curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

-

Ki = IC50 / (1 + ([L]/Kd))

-

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the equilibrium dissociation constant of the radiolabeled ligand.

-

-

Signaling Pathways

Substance P and its fragments primarily exert their effects through the G-protein coupled neurokinin-1 (NK1) receptor. Activation of the NK1 receptor initiates a cascade of intracellular signaling events.

NK1 Receptor Signaling Pathway

Upon binding of an agonist like Substance P (2-11), the NK1 receptor undergoes a conformational change, leading to the activation of the heterotrimeric G-protein, Gq. The activated Gαq subunit then stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with the increased intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses, including neuronal excitation, smooth muscle contraction, and inflammatory processes.

Caption: NK1 Receptor Signaling Cascade.

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the key steps involved in a typical competitive radioligand binding assay.

References

The Emerging Role of Substance P (2-11) in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neurotransmitter of the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and mood regulation within the central nervous system (CNS).[1][2] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor.[3][4] While the full-length peptide, SP (1-11), has been extensively studied, emerging evidence suggests that its metabolites, particularly C-terminal fragments, possess significant biological activity, at times exhibiting equal or even greater potency than the parent peptide.[5] This technical guide focuses on the function of a specific C-terminal fragment, Substance P (2-11), in the CNS. Although direct research on SP (2-11) is still nascent, this document synthesizes the available data and provides a comprehensive overview based on the established knowledge of closely related SP fragments and their shared mechanisms of action.

Substance P (2-11) is a metabolite of SP formed by the enzymatic cleavage of the N-terminal arginine by aminopeptidase P. While its biological activity has been historically under-investigated, recent findings indicate that it is not an inactive metabolite but rather a potent bioactive peptide.

Receptor Interactions and Signaling Pathways

The biological activity of Substance P and its C-terminal fragments is critically dependent on their interaction with neurokinin receptors. The C-terminal region of Substance P is essential for receptor binding and activation.

Receptor Binding

While specific binding affinity data for SP (2-11) is limited, studies on other C-terminal fragments provide valuable insights. It is highly probable that SP (2-11) primarily targets the NK1R, similar to the full-length SP. The high degree of structural similarity, as evidenced by 100% cross-reactivity in a Substance P enzyme immunoassay, supports this assumption. The binding of tachykinins to the NK1R is known to be complex, potentially involving multiple conformational states of the receptor.

dot

Caption: Substance P (2-11) signaling via the NK1 receptor and Gq/11 pathway.

Downstream Signaling

Upon binding to the NK1R, SP (2-11) is expected to trigger a cascade of intracellular signaling events similar to those initiated by SP (1-11). The NK1R is primarily coupled to the Gq/11 G-protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal depolarization and excitation.

Some studies suggest that SP and its metabolites can also modulate cyclic AMP (cAMP) signaling pathways, although the effects appear to be more complex and context-dependent. N-terminal truncation of SP has been shown to produce peptides that retain their ability to increase intracellular calcium but have a diminished capacity to elevate cAMP levels.

Functional Roles of Substance P (2-11) in the CNS

Based on the activities of other C-terminal fragments and the limited direct evidence, the primary functions of SP (2-11) in the CNS are likely to revolve around pain modulation, neuroinflammation, and regulation of mood and anxiety.

Pain Transmission

Substance P is a key neurotransmitter in the transmission of pain signals from the periphery to the spinal cord and higher brain centers. It is released from the central terminals of primary afferent nociceptors in the dorsal horn of the spinal cord. C-terminal fragments of SP have been shown to be potent excitatory agents on dorsal horn neurons. For instance, SP (4-11) causes a slow and prolonged increase in the firing rate of these neurons. Given that SP (2-11) is a larger C-terminal fragment, it is expected to have similar, if not more potent, excitatory effects, thereby contributing to the central sensitization associated with chronic pain states.

dot

Caption: Workflow for assessing the nociceptive effects of SP (2-11).

Neuroinflammation

Substance P is a potent mediator of neurogenic inflammation. It can induce the release of pro-inflammatory cytokines from immune cells within the CNS, such as microglia and astrocytes. This action is also attributed to the C-terminal portion of the peptide. Therefore, SP (2-11) is likely to contribute to the inflammatory processes that accompany various neurological disorders and injuries.

Mood and Anxiety

The SP/NK1R system is implicated in the regulation of stress, anxiety, and depression. Microinjections of C-terminal SP fragments into brain regions like the periaqueductal gray have been shown to produce anxiogenic-like effects in animal models. These effects are mediated by the NK1 receptor. Consequently, SP (2-11) may play a role in the pathophysiology of anxiety and mood disorders.

Quantitative Data

Direct quantitative data for Substance P (2-11) remains scarce in the literature. However, comparative data for other C-terminal fragments provide a strong basis for inferring its potential potency.

| Peptide Fragment | Assay | Relative Potency (Compared to Substance P) | Reference |

| SP (Octapeptide) | Guinea Pig Ileum Contraction | ~200% | |

| SP (Heptapeptide) | Guinea Pig Ileum Contraction | ~100% | |

| SP (Hexapeptide) | Guinea Pig Ileum Contraction | ~50% | |

| SP (Pentapeptide) | Guinea Pig Ileum Contraction | ~10% | |

| SP (2-11) | Guinea Pig Ileum Contraction | Active (Potency not quantified) |

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to specifically investigate the function of Substance P (2-11) in the central nervous system.

Receptor Binding Assay

This protocol is designed to determine the binding affinity of SP (2-11) for the NK1 receptor.

-

Membrane Preparation:

-

Homogenize CNS tissue (e.g., striatum, spinal cord) from a suitable animal model in ice-cold buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in binding buffer.

-

-

Binding Reaction:

-

Incubate the prepared membranes with a radiolabeled NK1R ligand (e.g., [³H]Substance P or a specific antagonist) and varying concentrations of unlabeled SP (2-11).

-

Incubations are typically carried out at room temperature for a defined period (e.g., 60 minutes).

-

-

Separation and Detection:

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine the concentration of SP (2-11) that inhibits 50% of the specific binding of the radioligand (IC₅₀ value).

-

Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.

-

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

This protocol allows for the investigation of the direct effects of SP (2-11) on neuronal excitability.

-

Slice Preparation:

-

Acutely prepare brain or spinal cord slices (e.g., 300 µm thick) from an animal model.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂/5% CO₂.

-

-

Recording:

-

Transfer a slice to a recording chamber continuously perfused with aCSF.

-

Identify target neurons (e.g., dorsal horn neurons) using infrared differential interference contrast microscopy.

-

Establish a whole-cell patch-clamp recording configuration.

-

Record baseline membrane potential and firing activity.

-

-

Drug Application:

-

Bath-apply SP (2-11) at various concentrations to the slice.

-

Record changes in membrane potential, input resistance, and action potential firing frequency.

-

-

Data Analysis:

-

Analyze the recorded electrophysiological parameters before, during, and after the application of SP (2-11).

-

Construct dose-response curves to determine the EC₅₀ of SP (2-11) for its effects on neuronal activity.

-

dot

Caption: Workflow for electrophysiological analysis of SP (2-11) effects.

In Vivo Behavioral Assay (Elevated Plus Maze)

This protocol is used to assess the anxiogenic or anxiolytic effects of SP (2-11).

-

Animal Preparation:

-

Surgically implant a guide cannula into a specific brain region of interest (e.g., periaqueductal gray) in rats or mice.

-

Allow for a post-operative recovery period.

-

-

Microinjection:

-

On the day of testing, microinject SP (2-11) or a vehicle control directly into the target brain region through the implanted cannula.

-

-

Behavioral Testing:

-

Place the animal in the center of an elevated plus maze, which consists of two open and two closed arms.

-

Record the animal's behavior for a set period (e.g., 5 minutes).

-

Key behavioral parameters to measure include the time spent in the open arms, the number of entries into the open and closed arms, and risk assessment behaviors (e.g., head dipping, stretched-attend postures).

-

-

Data Analysis:

-

Analyze the behavioral data to determine if SP (2-11) produces anxiogenic-like (decreased open arm exploration) or anxiolytic-like (increased open arm exploration) effects.

-

Conclusion

While direct and extensive research on Substance P (2-11) is still in its early stages, the available evidence strongly suggests that it is a biologically active and functionally significant peptide in the central nervous system. Its structural similarity to the C-terminal end of Substance P, which is crucial for receptor interaction, and the observed activity of other C-terminal fragments, point towards a potent role for SP (2-11) in modulating pain, neuroinflammation, and affective behaviors. The experimental protocols outlined in this guide provide a framework for future research to elucidate the precise functions and therapeutic potential of this intriguing Substance P metabolite. Further investigation into the quantitative aspects of its receptor binding and its specific effects on neuronal circuits will be critical for a complete understanding of its role in CNS physiology and pathology.

References

- 1. Effects of substance P on neurones in the dorsal horn of the spinal cord of the cat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neurobiology of substance P and the NK1 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Substance P - Wikipedia [en.wikipedia.org]

- 4. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Pharmacological Profile of Substance P (2-11): A Technical Overview

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, has been a subject of intense research since its discovery in 1931 by Ulf von Euler and John H. Gaddum.[1][2][3] A member of the tachykinin family, SP is known for its diverse physiological roles, including the mediation of pain perception, neurogenic inflammation, and smooth muscle contraction.[2][3] The biological effects of Substance P are primarily mediated through its high-affinity interaction with the neurokinin-1 (NK1) receptor, a G-protein coupled receptor (GPCR). Following the elucidation of its 11-amino acid sequence (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2) in 1971, research expanded to investigate the structure-activity relationships of its various fragments. This technical guide focuses on the discovery, history, and pharmacological characterization of a key C-terminal fragment, Substance P (2-11).

Discovery and Historical Context

The study of Substance P fragments began as researchers sought to understand which parts of the peptide were essential for its biological activity. Early investigations revealed that the C-terminal region of Substance P is critical for its potent effects. Substance P (2-11), lacking only the N-terminal arginine residue, was one of the many fragments synthesized and studied to delineate the functional domains of the parent peptide. Its biological activities, including its ability to contract guinea pig ileum smooth muscle and its interactions with the blood-brain barrier, have highlighted its significance as an active metabolite and a tool for understanding NK1 receptor pharmacology.

Quantitative Pharmacological Data

The interaction of Substance P (2-11) with the NK1 receptor has been characterized through various binding and functional assays. While specific quantitative data for the 2-11 fragment is dispersed throughout the literature, the following table summarizes the known potencies of related C-terminal fragments, providing a comparative context for the activity of Substance P (2-11).

| Compound | Assay | Receptor | Potency (EC50/IC50/Ki) | Reference(s) |

| Substance P | Calcium Mobilization | NK1 | -log EC50: 8.5 ± 0.3 M | |

| Substance P | cAMP Accumulation | NK1 | -log EC50: 7.8 ± 0.1 M |

Note: Specific Ki and EC50/IC50 values for Substance P (2-11) are not consistently reported in the readily available literature. The data for the parent Substance P molecule is provided for reference. Studies on various C-terminal fragments suggest that their potency is generally in the nanomolar range, similar to the parent peptide.

Key Experimental Protocols

The characterization of Substance P (2-11) has relied on several key experimental methodologies. Below are detailed protocols for two fundamental assays used to determine its biological activity.

Guinea Pig Ileum Contraction Assay

This classic bioassay is used to assess the contractile (myotropic) activity of tachykinins and their analogs on smooth muscle.

Methodology:

-

Tissue Preparation: A male guinea pig (250-350g) is euthanized, and a segment of the terminal ileum is excised. The segment is flushed with and placed in Tyrode's solution (a physiological salt solution) aerated with 95% O2 and 5% CO2.

-

Organ Bath Setup: A 2-3 cm piece of the ileum is suspended in a 10 mL organ bath containing Tyrode's solution maintained at 37°C and continuously aerated. One end of the tissue is attached to a fixed hook, and the other is connected to an isometric force transducer.

-

Equilibration: The tissue is allowed to equilibrate for 60 minutes under a resting tension of 1g, with washes every 15 minutes.

-

Drug Administration: Substance P (2-11) is added to the organ bath in a cumulative or non-cumulative manner, with concentrations typically ranging from 10⁻¹⁰ to 10⁻⁶ M.

-

Data Acquisition: The contractile responses are recorded and measured. The potency of the agonist is typically expressed as the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

In Vitro Blood-Brain Barrier Permeability Assay

This assay evaluates the ability of Substance P (2-11) to cross the blood-brain barrier (BBB), a critical factor for centrally acting drugs.

Methodology:

-

Cell Culture: An in vitro BBB model is established using co-cultures of bovine brain microvascular endothelial cells (BBMECs) and rat astrocytes. BBMECs are seeded onto the apical side of a Transwell insert (a porous membrane), while astrocytes are cultured in the basolateral compartment.

-

Barrier Integrity Measurement: The integrity of the endothelial cell monolayer is assessed by measuring the transendothelial electrical resistance (TEER) and the permeability to a marker molecule such as sucrose or inulin.

-

Transport Experiment: Radiolabeled or fluorescently tagged Substance P (2-11) is added to the apical (luminal) chamber. At various time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the basolateral (abluminal) chamber.

-

Quantification: The concentration of the peptide in the basolateral samples is determined using liquid scintillation counting or fluorescence spectroscopy.

-

Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of transport, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Signaling Pathways of Substance P (2-11)

Substance P and its C-terminal fragments, including SP (2-11), exert their effects by activating the NK1 receptor. This activation initiates a cascade of intracellular signaling events. Studies on N-terminally truncated metabolites of Substance P indicate a preferential activation of the Gq protein pathway, leading to an increase in intracellular calcium, while showing a diminished or absent effect on the Gs protein pathway, which is responsible for stimulating cyclic AMP (cAMP) production.

Gq-Mediated Signaling Pathway

Experimental Workflow for Characterizing SP (2-11)

The following diagram illustrates a typical workflow for the synthesis, purification, and biological characterization of Substance P (2-11).

Synthesis and Characterization of Substance P Fragments

The synthesis of Substance P (2-11) and other fragments is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. After the desired sequence is assembled, the peptide is cleaved from the resin and deprotected. Purification of the crude peptide is then carried out using techniques such as high-performance liquid chromatography (HPLC). The identity and purity of the final product are confirmed by mass spectrometry and amino acid analysis.

Conclusion

Substance P (2-11), a C-terminal fragment of the parent undecapeptide, retains significant biological activity, primarily through its interaction with the NK1 receptor. Its study has been instrumental in elucidating the structure-activity relationships of tachykinins and understanding the molecular pharmacology of the NK1 receptor. The preferential activation of the Gq signaling pathway by this and other N-terminally truncated fragments highlights the potential for biased agonism within the tachykinin system. Further research into the specific quantitative pharmacology and detailed signaling mechanisms of Substance P (2-11) will continue to provide valuable insights for the development of novel therapeutics targeting the NK1 receptor.

References

Endogenous Presence of Substance P (2-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substance P (SP), an undecapeptide neuropeptide, plays a significant role in a myriad of physiological and pathological processes, including pain transmission, inflammation, and mood regulation. Its biological activity is not solely confined to the full-length peptide, as its metabolites also exhibit distinct biological functions. This technical guide provides an in-depth overview of the endogenous presence, detection, and signaling pathways of a key C-terminal fragment, Substance P (2-11) (SP(2-11)). This document is intended to serve as a comprehensive resource for researchers and professionals in drug development, offering detailed methodologies and a summary of the current understanding of SP(2-11)'s physiological relevance.

Endogenous Presence and Metabolism of Substance P (2-11)

Substance P is subject to rapid degradation by various peptidases in biological systems, leading to the formation of several N- and C-terminal fragments. Substance P (2-11) is a C-terminal fragment of Substance P, resulting from the cleavage of the N-terminal Arginine residue.

While considered a minor metabolite, the endogenous presence of SP(2-11) has been identified in both in vitro and in vivo settings. Studies utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have confirmed its presence in a cell culture model of the blood-brain barrier and as a minor metabolite in the rat striatum[1]. Furthermore, SP(2-11) has been detected in human plasma, where Substance P is rapidly converted to C-terminal fragments[2].

The enzymatic pathways leading to the formation of SP(2-11) are not fully elucidated but are part of the broader metabolic cascade of Substance P, which involves enzymes such as dipeptidyl peptidase IV.

Quantitative Data

Quantitative data specifically for the endogenous concentration of Substance P (2-11) is limited in the current literature. Most studies quantify total Substance P-like immunoreactivity or focus on other major fragments. However, data on the concentration of total Substance P and other fragments in relevant biological matrices provide a context for the potential physiological range of SP(2-11).

| Biological Matrix | Analyte | Concentration | Species | Reference |

| Rat Spinal Cord | Substance P | 105.9 ± 8.5 pmol/g | Rat | [3][4] |

| Rat Spinal Cord | Substance P (1-9) | 2.1 ± 0.5 pmol/g | Rat | [3] |

| Rat Spinal Cord | Substance P (1-7) | 1.6 ± 0.5 pmol/g | Rat | |

| Rat Brainstem | Substance P | 260.57 ± 11.24 ng/g | Rat | |

| Human Plasma | Substance P | 5-10 pg/mL (LOQ) | Human |

Experimental Protocols for the Detection and Quantification of Substance P (2-11)

The accurate detection and quantification of Substance P (2-11) require sensitive and specific analytical methods due to its low endogenous concentrations and the presence of multiple other SP fragments.

Sample Preparation: Solid-Phase Extraction (SPE)

A crucial first step for the analysis of SP(2-11) from complex biological matrices like plasma or tissue homogenates is sample clean-up and concentration, for which Solid-Phase Extraction (SPE) is a widely used technique.

Objective: To remove interfering substances and concentrate the analyte of interest.

General Protocol:

-

Conditioning: The SPE cartridge (e.g., C18) is conditioned sequentially with a strong organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or a buffer) to activate the sorbent.

-

Loading: The pre-treated biological sample is loaded onto the conditioned cartridge. The sample may require pH adjustment or dilution to ensure optimal retention of SP(2-11) on the sorbent.

-

Washing: The cartridge is washed with a weak solvent to remove hydrophilic impurities and salts while retaining the peptide fragments. The composition of the wash solution is critical to avoid premature elution of the analyte.

-

Elution: SP(2-11) is eluted from the cartridge using a strong organic solvent, often containing a small amount of acid (e.g., acetonitrile with 0.1% formic acid). The eluate is then typically dried down and reconstituted in a smaller volume of a solvent compatible with the subsequent analytical technique.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the specific and sensitive quantification of Substance P fragments, including SP(2-11).

Objective: To chromatographically separate SP(2-11) from other peptides and quantify it based on its specific mass-to-charge ratio.

Detailed Protocol (based on Chappa et al., 2007):

-

Liquid Chromatography (LC) System:

-

Column: Vydac C-18, 1.0 × 50 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 0.2 µL/min.

-

Gradient:

-

0-2 min: 100% A

-

2-5 min: Linear gradient to 75% A / 25% B

-

5-6 min: Hold at 75% A / 25% B

-

6-10 min: Linear gradient back to 100% A

-

10-15 min: Re-equilibration at 100% A

-

-

-

Mass Spectrometry (MS) System:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Detection: Multiple Reaction Monitoring (MRM). Specific parent and fragment ion transitions for SP(2-11) need to be determined by direct infusion of a synthetic standard.

-

An experimental workflow for LC-MS/MS analysis is depicted below:

Immunoassays (RIA and ELISA)

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) can be used to measure Substance P and its fragments. However, their specificity for SP(2-11) is entirely dependent on the antibody used. An antibody that recognizes a C-terminal epitope of Substance P that is present in the 2-11 fragment is required.

General Principle: These are competitive assays where unlabeled SP(2-11) in the sample competes with a labeled (radioactive or enzyme-conjugated) SP(2-11) for a limited number of antibody binding sites. The amount of bound labeled peptide is inversely proportional to the concentration of unlabeled peptide in the sample.

Note: When using immunoassays, it is crucial to validate the cross-reactivity of the antibody with other Substance P fragments to ensure the accuracy of the results.

Signaling Pathway of Substance P (2-11)

Substance P and its C-terminal fragments, including SP(2-11), exert their biological effects primarily through the Neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR). The NK1R is predominantly coupled to the Gq family of G proteins.

The binding of SP(2-11) to the NK1R initiates a cascade of intracellular events:

-

Gq Protein Activation: The activated NK1R acts as a guanine nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the Gq protein. This causes the dissociation of the Gαq subunit from the Gβγ dimer.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit binds to and activates phospholipase C-β (PLCβ).

-

Second Messenger Production: Activated PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream target proteins, leading to a cellular response.

The signaling pathway is illustrated in the diagram below:

References

- 1. INVESTIGATION OF THE METABOLISM OF SUBSTANCE P AT THE BLOOD-BRAIN BARRIER USING LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conversion of substance P to C-terminal fragments in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Proteolysis Controls Endogenous Substance P Levels | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis and Degradation Pathways of Substance P (2-11)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathways governing the synthesis and degradation of Substance P (2-11), a significant bioactive fragment of the neuropeptide Substance P. This document details the enzymatic processes, presents quantitative data from key studies, outlines experimental protocols, and includes visual diagrams to elucidate these complex biochemical pathways.

Introduction to Substance P and its Fragment, SP(2-11)

Substance P (SP) is an undecapeptide (an 11-amino acid peptide) that functions as a neurotransmitter and neuromodulator, playing a crucial role in pain perception, inflammation, and mood regulation.[1][2] Its biological effects are mediated through binding to neurokinin receptors, primarily the NK1 receptor.[2] The metabolism of Substance P is a critical process that not only terminates its signaling but also generates various fragments, some of which possess their own distinct biological activities.

Substance P (2-11) is a C-terminal fragment of Substance P that has been shown to have contracting activities on guinea pig ileum and can inhibit the permeation of full-length Substance P across the blood-brain barrier in vitro.[3][4] Understanding the synthesis and degradation of this fragment is essential for a complete picture of Substance P's physiological and pathological roles.

Synthesis of Substance P (2-11)

The synthesis of Substance P (2-11) is a result of the metabolic breakdown of its parent peptide, Substance P. The primary enzyme responsible for this specific cleavage is Aminopeptidase P (APP) .

Aminopeptidase P is a metalloexopeptidase that specifically cleaves the N-terminal amino acid from peptides where the second residue is proline. In the case of Substance P (Arg¹-Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂), aminopeptidase P hydrolyzes the Arg¹-Pro² peptide bond, releasing arginine and the decapeptide Substance P (2-11) (Pro²-Lys³-Pro⁴-Gln⁵-Gln⁶-Phe⁷-Phe⁸-Gly⁹-Leu¹⁰-Met¹¹-NH₂).

While other aminopeptidases exist, the specificity of aminopeptidase P for the X-Pro bond makes it the key enzyme in the generation of SP(2-11).

References

Structural Analysis of the Neuropeptide Substance P (2-11): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), an undecapeptide neuropeptide, plays a crucial role in a myriad of physiological processes, including pain transmission, inflammation, and mood regulation.[1] Its biological effects are primarily mediated through the neurokinin-1 receptor (NK1R), a G-protein coupled receptor (GPCR). The C-terminal region of Substance P is widely recognized as being critical for its binding to and activation of the NK1R. This technical guide provides an in-depth analysis of the structural characteristics of the C-terminal fragment, Substance P (2-11), a decapeptide that retains significant biological activity.

This document will delve into the synthesis, conformational properties, and the intricate signaling pathways initiated by the interaction of Substance P (2-11) with the NK1R. Detailed experimental protocols for the structural elucidation of this peptide are provided, alongside visualizations of the key signaling cascades.

Amino Acid Sequence of Substance P (2-11):

The primary structure of the Substance P (2-11) peptide is a decapeptide with the following amino acid sequence:

Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2

Structural Conformation Analysis

The three-dimensional structure of Substance P (2-11) is critical for its interaction with the NK1R and subsequent biological activity. Due to its relatively small size and inherent flexibility, the peptide does not adopt a single, rigid conformation in aqueous solution. Instead, it exists as a dynamic ensemble of interconverting structures. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Circular Dichroism (CD) are invaluable tools for characterizing these conformational preferences.

Nuclear Magnetic Resonance (NMR) Spectroscopy Findings

NMR studies on Substance P and its C-terminal fragments have revealed that in aqueous solutions, the peptide backbone predominantly adopts an extended or random coil conformation.[2][3] There is little evidence for stable secondary structures like α-helices or β-sheets under these conditions. However, in membrane-mimicking environments, such as in the presence of micelles or organic solvents like methanol, a more ordered structure can be induced, often with the C-terminal segment adopting a helical conformation.[2] This suggests that the lipid environment of the cell membrane may play a crucial role in stabilizing a bioactive conformation of the peptide upon its approach to the NK1R.

Table 1: Representative NMR Structural Parameters for Substance P C-Terminal Fragments

| Parameter | Observation | Implication |

| 1H Chemical Shifts | Deviations from random coil values are generally small in aqueous solution. | Lack of persistent secondary structure. |

| 3JHNα Coupling Constants | Values are typically in the range of 6-8 Hz. | Consistent with a flexible and extended backbone conformation. |

| Nuclear Overhauser Effects (NOEs) | Primarily sequential (i, i+1) and medium-range NOEs are observed. | Indicates a lack of long-range structural constraints and a flexible peptide chain. |

| Temperature Coefficients | Small values for amide proton chemical shifts. | Suggests that amide protons are largely solvent-exposed and not involved in stable intramolecular hydrogen bonds. |

Circular Dichroism (CD) Spectroscopy Findings

CD spectroscopy in the far-UV region is a sensitive technique for assessing the secondary structure content of peptides. Studies on Substance P and its fragments in aqueous buffer typically show a CD spectrum characteristic of a random coil conformation, with a strong negative band around 200 nm.[4] This further supports the notion of a highly flexible structure in solution. Changes in the solvent environment, such as the addition of trifluoroethanol (a helix-inducing solvent), can lead to a conformational transition towards a more helical structure, as evidenced by the appearance of negative bands near 208 and 222 nm.

Table 2: Estimated Secondary Structure Content of Substance P Fragments from CD Spectra

| Solvent Condition | α-Helix (%) | β-Sheet (%) | Random Coil (%) |

| Aqueous Buffer (pH 7.4) | < 5 | < 5 | > 90 |

| 50% Trifluoroethanol | 20-30 | < 5 | 65-75 |

Note: These are representative values for C-terminal fragments of Substance P and may vary depending on the specific fragment and experimental conditions.

Experimental Protocols

Solid-Phase Peptide Synthesis of Substance P (2-11)

Solid-phase peptide synthesis (SPPS) is the standard method for the chemical synthesis of peptides like Substance P (2-11). The following is a generalized protocol based on Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Protocol 1: Fmoc-Based Solid-Phase Synthesis of Substance P (2-11)

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin's amino group by treating it with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Activate the carboxyl group of the first Fmoc-protected amino acid (Fmoc-Met-OH) using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin to form the first peptide bond.

-

Washing: After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the sequence (Leu, Gly, Phe, Phe, Gln, Gln, Pro, Lys, Pro). For amino acids with reactive side chains (Lys, Gln), use appropriate side-chain protecting groups (e.g., Boc for Lys, Trt for Gln).

-

Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove all side-chain protecting groups.

-

Purification and Analysis: Precipitate the crude peptide in cold diethyl ether, then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC). Verify the identity and purity of the final product by mass spectrometry.

NMR Spectroscopy for Conformational Analysis

Protocol 2: 2D NMR Spectroscopy of Substance P (2-11)

-

Sample Preparation: Dissolve the purified lyophilized peptide in a suitable solvent, typically 90% H₂O/10% D₂O or a buffered aqueous solution, to a concentration of 1-5 mM. Add a small amount of a chemical shift reference standard (e.g., DSS or TSP).

-

1D 1H NMR: Acquire a one-dimensional proton NMR spectrum to assess sample purity and spectral dispersion.

-

2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum to identify the spin systems of the individual amino acid residues.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum to identify through-space correlations between protons that are close in space (< 5 Å). These correlations provide crucial distance restraints for structure calculation.

-

2D COSY (Correlation Spectroscopy): Acquire a COSY spectrum to identify through-bond correlations between scalar-coupled protons, which aids in resonance assignment.

-

Data Processing and Analysis: Process the multidimensional NMR data using appropriate software. Assign the proton resonances sequentially. Extract structural restraints, including interproton distances from NOESY cross-peak intensities and dihedral angle restraints from coupling constants.

-

Structure Calculation: Use the experimental restraints in molecular dynamics or distance geometry calculations to generate an ensemble of structures representing the conformational space of the peptide.

Circular Dichroism Spectroscopy for Secondary Structure Estimation

Protocol 3: Circular Dichroism Spectroscopy of Substance P (2-11)

-

Sample Preparation: Prepare a solution of the peptide in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. The buffer should have low absorbance in the far-UV region.

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Purge the instrument with nitrogen gas.

-

Blank Measurement: Record a baseline spectrum of the buffer using a quartz cuvette with a path length of 0.1 cm.

-

Sample Measurement: Record the CD spectrum of the peptide solution under the same conditions as the blank.

-

Data Processing: Subtract the blank spectrum from the sample spectrum. Convert the raw data (ellipticity) to mean residue ellipticity [θ].

-

Secondary Structure Deconvolution: Use a deconvolution software to analyze the CD spectrum and estimate the percentages of α-helix, β-sheet, and random coil structures.

Signaling Pathways of Substance P (2-11) and the NK1 Receptor

The binding of Substance P (2-11) to the NK1R initiates a cascade of intracellular signaling events. The NK1R is a canonical GPCR that couples primarily to the Gαq/11 family of G proteins.

Experimental workflow for the analysis of Substance P (2-11).

Upon activation, Gαq/11 stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC).

Initial signaling events upon Substance P (2-11) binding to the NK1R.

The activation of PKC and the increase in intracellular calcium levels trigger downstream signaling cascades, most notably the mitogen-activated protein kinase (MAPK) pathways. These include the extracellular signal-regulated kinase (ERK1/2) and p38 MAPK pathways. Furthermore, the NK1R can also activate the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is crucial for cell survival and proliferation.

Downstream MAPK and PI3K/Akt signaling pathways activated by Substance P.

Table 3: Receptor Binding Affinity of Substance P and Related Peptides for the NK1 Receptor

| Ligand | Receptor | Assay Condition | Ki (nM) | IC₅₀ (nM) |

| Substance P | Rat brain NK1 | [³H]Substance P displacement | 0.33 ± 0.13 (Kd) | - |

| [Sar⁹,Met(O₂)¹¹]-Substance P | Rat brain NK1 | [³H]-[Sar⁹,Met(O₂)¹¹]-SP binding | 1.4 ± 0.5 (Kd) | - |

| Substance P | Human NK1 | [¹²⁵I]SP displacement | - | ~1 |

| Neurokinin A | Human NK1 | [¹²⁵I]SP displacement | - | >1000 |

| RP 67580 (antagonist) | Rat brain NK1 | [³H]RP 67580 binding | 1.22 ± 0.27 (Kd) | - |

Note: Specific binding affinity data for the Substance P (2-11) fragment is not consistently reported in the literature. The data presented here for full-length Substance P and its analogs provide a reference for the high affinity of the native peptide.

Conclusion

The Substance P (2-11) peptide represents a critical C-terminal fragment of Substance P that retains the necessary structural elements for interaction with the NK1 receptor and the initiation of downstream signaling. While conformationally flexible in aqueous solution, its structure is likely influenced by the membrane environment of the receptor. The activation of the NK1R by this peptide leads to the engagement of well-defined G-protein-mediated signaling pathways, including the PLC/PKC, MAPK, and PI3K/Akt cascades. A thorough understanding of the structural and signaling properties of Substance P (2-11) is essential for the rational design of novel therapeutics targeting the NK1R for the treatment of pain, inflammation, and other neurological disorders. Further quantitative studies on the binding affinity and detailed structural analysis of the Substance P (2-11) fragment are warranted to provide a more complete picture of its interaction with the NK1 receptor.

References

- 1. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural analysis of substance P using molecular dynamics and NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chem.uzh.ch [chem.uzh.ch]

- 4. researchgate.net [researchgate.net]

The Physiological Role of Substance P (2-11) in Peripheral Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino-acid neuropeptide belonging to the tachykinin family, known for its critical roles as a neurotransmitter and neuromodulator in both the central and peripheral nervous systems.[1] Its biological activities, particularly in the periphery, are central to the processes of neurogenic inflammation, pain perception, smooth muscle contraction, and tissue repair.[1][2] The physiological effects of Substance P are mediated primarily through the neurokinin-1 receptor (NK1R), a G protein-coupled receptor (GPCR).[3]

The biological activity of Substance P is largely dependent on its C-terminal amino acid sequence, Phe-X-Gly-Leu-Met-NH2.[4] Consequently, C-terminal fragments of SP, which are natural products of its metabolism in tissues, often retain significant biological activity. Substance P (2-11), a decapeptide fragment lacking only the N-terminal arginine, is a prominent and potent metabolite. This guide provides an in-depth examination of the physiological role of SP (2-11) in peripheral tissues, focusing on its distinct signaling properties, its effects on key physiological processes, and detailed protocols for its experimental investigation.

Peripheral Physiological Roles of Substance P (2-11)

As a major C-terminal fragment, Substance P (2-11) recapitulates many of the peripheral actions of the parent peptide, primarily through activation of the NK1R.

Smooth Muscle Contraction

Substance P is a potent spasmogen, inducing rapid contraction of various smooth muscle tissues, particularly in the gastrointestinal and respiratory tracts. Structure-activity studies have demonstrated that C-terminal fragments containing six or more amino acids are effective at inducing contraction of the guinea pig ileum. As a ten-amino-acid fragment, SP (2-11) is a potent contractile agent, with its action being exerted directly on the smooth muscle cells. This effect is a cornerstone of classic bioassays for tachykinin activity.

Neurogenic Inflammation and Vascular Effects

When released from peripheral sensory nerve terminals, Substance P is a key initiator of neurogenic inflammation. This response is characterized by vasodilation, a dramatic increase in vascular permeability leading to plasma extravasation (wheal), and the recruitment of immune cells.

-

Increased Vascular Permeability: SP (2-11), through its potent activation of NK1R on endothelial cells, triggers the formation of transient gaps at endothelial junctions. This process is mediated by the production of nitric oxide (NO) and leads to the extravasation of plasma proteins and fluid into the surrounding tissue.

-

Mast Cell Activation: Substance P and its C-terminal fragments can directly activate mast cells, causing the release of histamine and other pro-inflammatory mediators. This action contributes significantly to the wheal and flare response observed upon intradermal injection of SP. While some studies suggest the C-terminus is critical for this activity, others indicate the N-terminus is key for activating the mast-cell-specific receptor MRGPRX2, highlighting a complex, multi-receptor mechanism.

Nociception

In the periphery, Substance P is released from the terminals of nociceptive (pain-sensing) sensory neurons in response to tissue injury or noxious stimuli. It acts in an autocrine or paracrine manner to sensitize these same nerve endings, lowering the threshold for pain perception. By potently activating the NK1R on these neurons, SP (2-11) is understood to be an active participant in mediating peripheral sensitization and pain signaling.

Receptor Interaction and Biased Signaling

Substance P (2-11) exerts its effects by binding to and activating the NK1 receptor. Activation of this receptor is known to initiate multiple intracellular signaling cascades. However, recent evidence indicates that SP (2-11) acts as a biased agonist, preferentially activating one pathway over another when compared to the full-length Substance P.

The NK1R couples to at least two distinct G protein pathways:

-

Gαq/11 Pathway: This canonical pathway activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key signal for events like smooth muscle contraction and neuronal excitation.

-

Gαs Pathway: The NK1R can also couple to Gαs, which activates adenylyl cyclase to produce cyclic AMP (cAMP).

SP (2-11) demonstrates a clear bias for the Gαq/11-mediated calcium pathway. While it retains near-full potency for mobilizing intracellular calcium, its ability to stimulate cAMP production is significantly diminished compared to the parent SP molecule. This biased signaling suggests that the physiological response to Substance P can be fine-tuned by its metabolic processing, with fragments like SP (2-11) eliciting a different portfolio of downstream effects than the full-length peptide.

References

- 1. Substance P - Wikipedia [en.wikipedia.org]

- 2. Frontiers | The Role of Substance P in the Regulation of Bone and Cartilage Metabolic Activity [frontiersin.org]

- 3. Biological and Pharmacological Aspects of the NK1-Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biological activity of C-terminal partial sequences of substance P - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Utilizing Substance P (2-11) in Cell Culture Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP), a neuropeptide belonging to the tachykinin family, is a key mediator in pain transmission, neuroinflammation, and various physiological and pathological processes. Substance P (2-11) is a major N-terminally truncated metabolite of the full-length Substance P (1-11). While both peptides share the C-terminal sequence responsible for binding to tachykinin receptors, Substance P (2-11) exhibits distinct binding profiles and functional activities, making it a valuable tool for specific cell-based assays. These application notes provide detailed protocols and data for the effective use of Substance P (2-11) in in vitro studies.

Substance P (2-11) demonstrates a high affinity for the neurokinin-1 (NK1) receptor, a G-protein coupled receptor, and its activation initiates a cascade of intracellular signaling events. This makes it a potent modulator of cellular functions such as proliferation, migration, and the release of inflammatory mediators.

Mechanism of Action: Signaling Pathways

Upon binding to the NK1 receptor, Substance P (2-11) triggers the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.

Caption: Signaling pathway of Substance P (2-11) via the NK1 receptor.

Experimental Protocols

Reagent Preparation: Substance P (2-11)

-

Reconstitution: Substance P (2-11) is typically supplied as a lyophilized powder. To prepare a stock solution, reconstitute the peptide in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) to a concentration of 1 mM.

-